Tetraethylammonium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

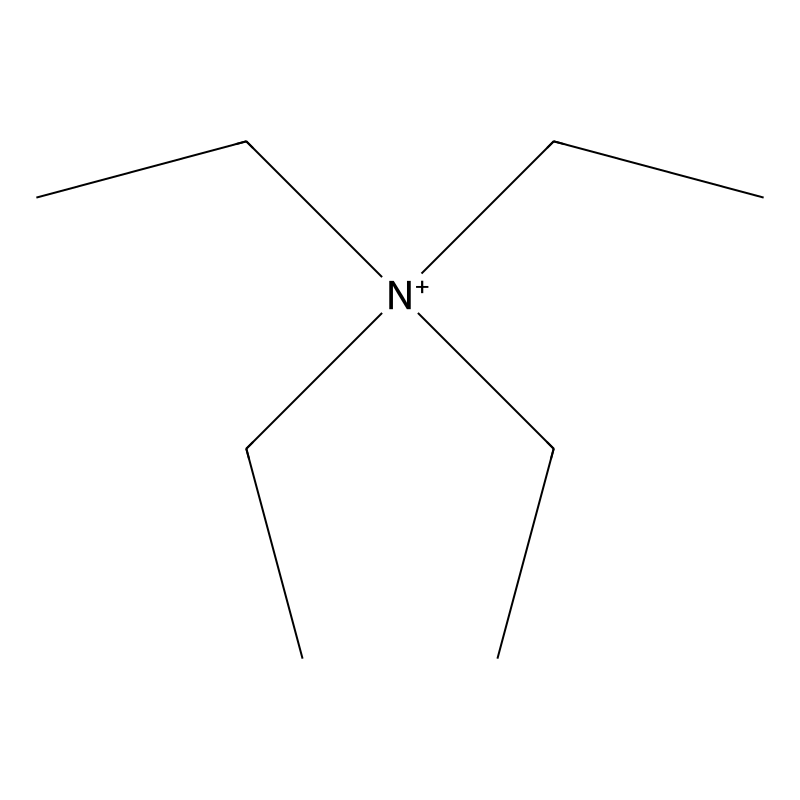

Tetraethylammonium is a quaternary ammonium cation characterized by the chemical formula , comprising four ethyl groups attached to a central nitrogen atom. It is commonly encountered in its salt forms, such as tetraethylammonium bromide and tetraethylammonium chloride, which are utilized in various chemical and biological applications. Tetraethylammonium ions are known for their distinctive properties, including their ability to act as phase-transfer catalysts and their role in blocking potassium channels in physiological studies .

- Synthesis of Salts: Tetraethylammonium salts can be synthesized through reactions involving triethylamine and ethyl halides. For example:

- Oxidation Reactions: Tetraethylammonium bromide acts as a catalyst for the oxidation of organic sulfides to sulfoxides using o-iodoxybenzoic acid:

- Formation of Peroxides: It is also used in the in situ preparation of tetraethylammonium superoxide for converting primary alkyl halides into dialkyl peroxides .

Tetraethylammonium has been widely studied for its biological effects, particularly its ability to block potassium channels, which has implications in pharmacological research. It has been used to investigate ganglionic blocking properties, although it is now largely obsolete as a therapeutic agent due to its toxicity. The compound has demonstrated significant acute toxicity, with reported LD50 values indicating serious risks upon exposure .

Tetraethylammonium's mechanism of action involves blocking autonomic ganglia and inhibiting calcium- and voltage-activated potassium channels as well as nicotinic acetylcholine receptors, which disrupts normal physiological functions .

The synthesis of tetraethylammonium can be achieved through several methods:

- Salt Metathesis: This involves mixing tetraethylammonium bromide with other salts to create desired tetraethylammonium salts, such as tetraethylammonium perchlorate.

- Direct Reaction: The direct reaction between triethylamine and an ethyl halide is a common method for producing tetraethylammonium salts:

- Template Method: Tetraethylammonium ions are often used as organic templates during zeolite synthesis, aiding in the formation of high-silica frameworks under hydrothermal conditions .

Tetraethylammonium finds diverse applications across various fields:

- Phase-Transfer Catalysis: It is employed in facilitating reactions between organic and aqueous phases due to its unique solubility properties.

- Zeolite Synthesis: The compound serves as a template in the production of zeolites, particularly high-silica variants like zeolite beta.

- Pharmacological Research: Tetraethylammonium continues to be utilized in experimental studies to understand ion channel behavior and autonomic nervous system functions .

Research indicates that tetraethylammonium interacts significantly with silicate oligomers during zeolite synthesis. Computational studies have shown that tetraethylammonium ions stabilize certain reaction intermediates, influencing the formation pathways of silicate structures. For instance, it remains closely associated with silicate during dimerization but exhibits varying distances during trimer formation .

Several compounds share structural similarities with tetraethylammonium, primarily other quaternary ammonium salts. Here are some notable examples:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Tetrabutylammonium | [C16H36N]+ | More lipophilic than tetraethylammonium; used in similar applications. |

| Tetramethylammonium | [C4H12N]+ | Smaller size; effective phase transfer catalyst; less toxic than tetraethylammonium. |

| Tetra-n-propylammonium | [C12H30N]+ | Similar structure; used in organic synthesis and catalysis. |

Uniqueness of Tetraethylammonium

Tetraethylammonium is distinguished by its balance between lipophilicity and crystallization ease compared to other quaternary ammoniums. Its specific interactions with biological systems make it a valuable tool for pharmacological research, despite its toxicity concerns .

Alkylation of Amines for Tetraethylammonium Halide Production

The primary synthetic route for tetraethylammonium halide production involves the direct alkylation of triethylamine with ethyl halides through successive nucleophilic substitution reactions [3]. This fundamental approach represents the most straightforward method for quaternary ammonium salt formation, where triethylamine serves as the nucleophilic substrate and ethyl halides function as alkylating agents [5].

The general reaction mechanism proceeds through a series of sequential alkylation steps, beginning with the reaction of ammonia with ethanol to form triethylamine [5]. The quaternization reaction follows the general equation: Et₃N + EtX → Et₄N⁺X⁻, where X represents the halide anion [3]. This reaction works particularly well for the preparation of tetraethylammonium iodide, where the iodide serves as an excellent leaving group [3].

Research findings demonstrate that the alkylation process exhibits significant dependency on reaction conditions and substrate selection [7]. The nucleophilicity of the amine increases with each successive alkylation step, making the formation of quaternary ammonium salts thermodynamically favorable [7]. Studies show that ethylamine exhibits approximately thirty times greater nucleophilicity compared to ammonia, as determined by protonation constant measurements [7].

Temperature and solvent effects play crucial roles in determining reaction efficiency and product distribution [4]. Industrial-scale preparations typically employ temperatures ranging from 50°C to 120°C, with reaction times varying from 12 to 96 hours depending on the specific conditions employed [4]. The use of aprotic solvents such as acetone, acetonitrile, or dimethyl sulfoxide enhances reaction rates and improves product yields [4].

Table 1: Tetraethylammonium Synthesis Methods and Conditions

| Synthesis Method | Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Solvent |

|---|---|---|---|---|---|

| Alkylation of Triethylamine with Ethyl Halides | Triethylamine + Ethyl Bromide/Iodide | Room temperature to 50°C | 1-24 | 85-95 | Acetone/Acetonitrile |

| Alkylation of Triethylamine with Ethyl Chloride (Industrial) | Triethylamine + Ethyl Chloride + Surfactant | 80-110°C | 36-60 | 89.6-90.1 | Acetone/DMSO |

| Alkylation with Diethyl Sulfate | Triethylamine + Diethyl Sulfate + Ethanol | 140°C | 4 | 95.7 | Ethanol/Water |

| Phase Transfer Catalyzed Alkylation | Triethylamine + Ethyl Halide + Phase Transfer Catalyst | 50-120°C | 12-96 | 65.8-92 | Various aprotic solvents |

| High Pressure Synthesis | Triethylamine + Ethyl Chloride under pressure | 140°C | 4 | 95.7 | Ethanol/Water |

The reaction kinetics exhibit first-order dependence on both triethylamine and ethyl halide concentrations [21]. Mechanistic studies reveal that the rate-determining step involves the nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of the ethyl halide [21]. The reaction proceeds through a classical nucleophilic substitution mechanism, with the formation of a transition state characterized by partial bond formation and breaking [21].

Optimization studies demonstrate that maintaining precise stoichiometric ratios significantly influences product purity and yield [4]. The optimal molar ratio of triethylamine to ethyl halide ranges from 1:0.5 to 1:4.0, with ratios between 1:1.5 and 1:3.0 providing the highest conversion efficiencies [4]. The incorporation of phase transfer catalysts, particularly quaternary ammonium salts themselves, enhances reaction rates by facilitating interfacial mass transfer [4].

Advanced synthetic protocols employ surfactant-assisted alkylation to improve reaction efficiency and reduce processing times [4]. These methods utilize nonionic surfactants in concentrations ranging from 10% to 30% relative to triethylamine, resulting in reaction time reductions from 168 hours to 36-60 hours while maintaining comparable yields [4]. The surfactant facilitates improved contact between reactants in multiphase systems, leading to enhanced conversion rates [4].

Metathesis Reactions for Anion Exchange in Tetraethylammonium Salts

Metathesis reactions represent the predominant method for preparing tetraethylammonium salts with diverse anionic counterions through double displacement reactions [3] [13]. These salt exchange processes enable the synthesis of tetraethylammonium compounds containing anions that cannot be directly introduced during the initial alkylation step [3].

The fundamental principle underlying metathesis reactions involves the exchange of counterions between two ionic compounds in solution, driven by differences in solubility or lattice energy [13]. The general reaction scheme follows: Et₄N⁺X⁻ + M⁺Y⁻ → Et₄N⁺Y⁻ + M⁺X⁻, where the driving force typically involves the precipitation of one product or the formation of a more stable ionic combination [13].

Research demonstrates that the success of metathesis reactions depends critically on solubility differences between reactants and products [3]. For example, the synthesis of tetraethylammonium perchlorate proceeds through mixing water-soluble tetraethylammonium bromide with sodium perchlorate in aqueous solution [3]. The reaction yields water-insoluble tetraethylammonium perchlorate as a precipitate, which can be isolated through filtration [3].

Table 2: Tetraethylammonium Salt Metathesis Reactions

| Starting Salt | Anion Exchange Partner | Product Salt | Solvent System | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|---|

| Tetraethylammonium Bromide | Sodium Perchlorate | Tetraethylammonium Perchlorate | Aqueous | 20-25 | 90-95 |

| Tetraethylammonium Chloride | Sodium Tetrafluoroborate | Tetraethylammonium Tetrafluoroborate | Aqueous | 20 | 65.8 |

| Tetraethylammonium Bromide | Potassium Superoxide | Tetraethylammonium Superoxide | Organic/Aqueous | Room temperature | 85-90 |

| Tetraethylammonium Chloride | Silver Nitrate | Tetraethylammonium Nitrate | Aqueous | Room temperature | 80-85 |

| Tetraethylammonium Hydroxide | Hydrobromic Acid | Tetraethylammonium Bromide | Aqueous | Room temperature | 95+ |

Thermodynamic considerations govern the feasibility and extent of metathesis reactions [8]. The driving force for anion exchange reactions correlates with the relative positions of anions in the Hofmeister series, which describes the ability of ions to influence protein stability and solubility [8]. Studies indicate that equilibrium conversion rates vary significantly depending on the specific anion pair involved in the exchange process [8].

Kinetic studies reveal that metathesis reactions typically reach equilibrium within five minutes under appropriate conditions [8]. The reaction rate shows no direct correlation with the position of anions in the Hofmeister series, suggesting that kinetic factors differ from thermodynamic considerations [8]. However, higher equilibrium conversions generally require longer times to achieve steady-state conditions [8].

The preparation of tetraethylammonium tetrafluoroborate exemplifies the practical application of metathesis chemistry [18]. This reaction involves the dropwise addition of tetraethylammonium chloride solution to sodium tetrafluoroborate solution at room temperature [18]. The process yields crude tetraethylammonium tetrafluoroborate with sodium chloride content below 1% as determined by silver nitrate turbidimetry [18].

Specialized metathesis procedures enable the synthesis of tetraethylammonium salts containing complex anions that cannot be generated in aqueous media [3]. These include tetrahedral nickel chloride complexes and other transition metal anions that require non-aqueous reaction conditions [3]. Such reactions typically employ organic solvents such as dichloromethane or acetonitrile to maintain anion stability [3].

Continuous counter-current metathesis processes have been developed for large-scale production of ionic compounds [8]. These methods employ mixer-settler configurations to achieve efficient mass transfer and high conversion rates [8]. The optimal contact time for most anion systems ranges from one to five minutes, depending on the specific equilibrium position and conversion rate requirements [8].

Industrial-Scale Manufacturing Processes and Purification Techniques

Industrial-scale production of tetraethylammonium compounds requires specialized manufacturing processes that address scalability, efficiency, and product quality considerations [4] [16]. These processes integrate optimized reaction conditions with comprehensive purification protocols to achieve commercial-grade product specifications [16].

Large-scale synthesis typically employs autoclave reactor systems capable of handling pressurized reaction conditions [16]. A representative industrial process involves charging a 1.5-liter autoclave with 154 grams of diethyl sulfate, 101 grams of triethylamine, and 690 grams of ethanol [16]. The sealed system undergoes heating to 140°C under 1.0 megapascal pressure for four hours, followed by cooling and discharge into a three-necked flask for subsequent processing [16].

The industrial alkylation process incorporates sodium hydroxide treatment to neutralize acidic byproducts and facilitate product isolation [16]. Following the initial quaternization reaction, 80 grams of sodium hydroxide are added to the reaction mixture, which is then heated at 45°C for four hours with continuous stirring [16]. This treatment removes residual alkylating agents and converts quaternary ammonium halides to the corresponding hydroxide forms [16].

Table 3: Tetraethylammonium Salt Purification Techniques

| Purification Method | Application | Operating Conditions | Typical Purity (%) | Recovery Yield (%) |

|---|---|---|---|---|

| Recrystallization from Acetonitrile | Halide salts purification | Room temperature crystallization | 98-99 | 85-92 |

| Vacuum Drying | Tetrafluoroborate salt | 60°C, 0.001 MPa pressure | >99.95 | 65.8 |

| Ion Exchange Chromatography | Hydroxide preparation | Strongly basic anionic resin | 95-98 | 90-95 |

| Precipitation from Aqueous Solution | Perchlorate isolation | Ice-cold water precipitation | 90-95 | 88-93 |

| Filtration and Washing | General salt purification | Cold solvent wash | 95-98 | 90-95 |

| Solvent Extraction | Phase separation | Liquid-liquid extraction | 85-95 | 70-85 |

Electrolytic purification methods provide alternative approaches for producing high-purity tetraethylammonium hydroxide [10]. These processes employ three-compartment electrolytic cells with cation exchange membranes to separate tetraethylammonium cations from other ionic species [10]. The electrolytic method operates at temperatures between 25°C and 70°C, with the tetraethylammonium salt undergoing hydrolysis to generate cations and anions in separate compartments [10].

Crystallization-based purification techniques represent the most widely employed industrial purification methods [15] [24]. These processes exploit differences in solubility and crystal structure to achieve product purification and isolation [24]. The crystallization approach typically involves dissolution of crude product in appropriate solvents, followed by controlled cooling or evaporation to induce crystal formation [24].

Advanced purification protocols incorporate multiple sequential steps to achieve pharmaceutical-grade purity levels [18]. For tetraethylammonium tetrafluoroborate production, the process begins with crude product washing using ice water and ethanol at temperatures between -10°C and 0°C [18]. Subsequently, vacuum drying at 0.001 megapascal pressure with gradual temperature increase from room temperature to 60°C over twelve hours yields final products with purity exceeding 99.95% [18].

Ion exchange chromatography provides highly selective purification for tetraethylammonium hydroxide preparation [4]. This method employs strongly basic anionic resins to exchange halide anions for hydroxide ions [4]. The process involves passing dilute tetraethylammonium halide solutions through resin columns, followed by concentration under reduced pressure to obtain the desired hydroxide products [4].

Quality control measures in industrial manufacturing include comprehensive analytical testing using high-performance liquid chromatography with suppressed conductivity detection [25]. These analytical methods enable precise quantification of tetraethylammonium content and detection of ionic impurities at parts-per-million levels [25]. The analytical procedures employ specialized surfactant columns designed for quaternary ammonium compound separation [25].

Tetraethylammonium exhibits diverse crystallographic behavior when combined with different anions, forming a range of solid-state structures that have been extensively characterized through single-crystal X-ray diffraction studies. The structural diversity of tetraethylammonium compounds reflects the flexible nature of the organic cation and its ability to accommodate various anionic species while maintaining stable crystal lattices.

Crystal System and Space Group Analysis

The crystallographic analysis reveals that tetraethylammonium compounds predominantly adopt monoclinic crystal systems, though some exceptions exist. Tetraethylammonium chloride monohydrate crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.8207 Å, b = 20.4092 Å, c = 12.429 Å, and β = 108.173°, resulting in a unit cell volume of 2848.94 ų [1]. The tetrahydrate form maintains similar crystallographic parameters, indicating structural stability across different hydration states [1].

Tetraethylammonium perchlorate demonstrates distinct crystallographic properties, crystallizing in the monoclinic space group P2₁/c with significantly different unit cell dimensions: a = 7.155 Å, b = 10.009 Å, c = 11.629 Å, and β = 98.487°, yielding a much smaller unit cell volume of 823.7 ų [2]. This substantial difference in unit cell volume compared to the chloride salt reflects the influence of the perchlorate anion on the overall crystal packing arrangement.

Notable exceptions to the monoclinic preference include tetraethylammonium tetrachloronickelate(II), which adopts a tetragonal crystal system with space group P4₂/nmc and unit cell parameters a = b = 9.05 Å, c = 15.01 Å [3]. This tetragonal symmetry arises from the specific coordination geometry of the tetrachloronickelate anion and its interaction with the tetraethylammonium cations.

Molecular Conformation and Packing Arrangements

The tetraethylammonium cation exhibits conformational polymorphism in its crystal structures, existing in different conformational states depending on the crystallization conditions and anion type. In tetraethylammonium nimesulide polymorph II, the cation adopts a trans-trans·trans-trans (tt·tt) conformer, while in polymorph I, it exists as a trans-gauche·trans-gauche (tg·tg) conformer [4]. These conformational differences significantly impact the crystal packing efficiency and overall stability.

The conformational flexibility of the tetraethylammonium cation is temperature-dependent, with the tt·tt conformer dominating at lower temperatures and the tg·tg conformer becoming more prevalent at higher temperatures and concentrations [4]. This temperature-dependent conformational equilibrium has been observed in solution-state studies and contributes to the understanding of the dynamic behavior of tetraethylammonium compounds.

Structural Disorder and Symmetry Considerations

Several tetraethylammonium compounds exhibit structural disorder in their crystal lattices. In tetraethylammonium tetrachloronickelate(II), the tetraethylammonium groups are disordered about intersecting mirror planes, reflecting the dynamic nature of the organic cation even in the solid state [3]. This disorder is commonly observed in quaternary ammonium compounds and represents a balance between conformational entropy and crystal packing forces.

The disorder phenomena have significant implications for the interpretation of thermal and spectroscopic properties. The presence of multiple conformational states within the crystal lattice contributes to the complex thermal behavior observed in differential scanning calorimetry and thermogravimetric analysis studies.

Intermolecular Interactions and Crystal Engineering

The crystal structures of tetraethylammonium compounds are stabilized by various intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. In the nimesulide salt, neighboring anions are linked by C-H···π interactions, forming homodimers that are further connected through C-H···N and C-H···O hydrogen bonds, creating porous organic frameworks [4].

The tetraethylammonium cations occupy the voids within these anionic networks and are linked to the anions via C-H···O hydrogen bonds and C-H···π interactions [4]. These specific interaction patterns demonstrate the role of the tetraethylammonium cation as both a structure-directing agent and a stabilizing component in complex crystal architectures.

Hydration and Solvation Effects

The incorporation of water molecules into tetraethylammonium crystal structures significantly influences the overall architecture and stability. Tetraethylammonium chloride forms stable hydrates with well-defined stoichiometries, including monohydrate and tetrahydrate forms [5]. In these hydrated structures, water molecules are integrated into the hydrogen bonding network, linking hydroxide groups and contributing to the overall crystal stability.

The hydration behavior of tetraethylammonium compounds is particularly relevant for understanding their solution-state properties and phase transition behaviors. The presence of water molecules can induce structural reorganization and affect the thermal stability of the crystalline phases.

| Compound | Crystal System | Space Group | Unit Cell Volume (ų) | Key Structural Features |

|---|---|---|---|---|

| TEAC·H₂O | Monoclinic | P2₁/n | 2848.94 | Stable hydrate structure |

| TEAC·4H₂O | Monoclinic | P2₁/n | 2849 | Extended hydration network |

| TEA perchlorate | Monoclinic | P2₁/c | 823.7 | Compact packing |

| TEA tetrachloronickelate(II) | Tetragonal | P4₂/nmc | 1230 | Structural disorder |

Solubility Behavior in Polar/Non-Polar Solvent Systems

Tetraethylammonium compounds demonstrate characteristic solubility patterns that reflect the amphiphilic nature of the tetraethylammonium cation, which combines a positively charged nitrogen center with hydrophobic ethyl substituents. This unique structural combination results in distinctive solvation behaviors across polar and non-polar solvent systems.

Solubility in Polar Protic Solvents

Tetraethylammonium salts exhibit exceptional solubility in polar protic solvents, particularly water and alcohols. Tetraethylammonium chloride demonstrates remarkable water solubility of 141 g/100g at 20°C [6], indicating strong hydrophilic interactions despite the presence of four ethyl groups. This high aqueous solubility is attributed to the effective solvation of both the cationic nitrogen center and the chloride anion by water molecules through hydrogen bonding and electrostatic interactions [7].

The solubility behavior in water is concentration-dependent and exhibits complex thermodynamic properties. At high concentrations, tetraethylammonium chloride forms clear, colorless solutions with a slight yellow tint [8]. The pH of a 10% aqueous solution is approximately 6.48, indicating near-neutral behavior [8]. The high water solubility makes tetraethylammonium chloride particularly useful in aqueous electrochemical applications and biological studies.

In alcoholic solvents, tetraethylammonium compounds show very high solubility. Tetraethylammonium chloride and bromide are described as "very soluble" or "freely soluble" in ethanol and methanol [9] [10]. This enhanced solubility in alcohols compared to some other quaternary ammonium compounds reflects the favorable balance between the polar nitrogen center and the moderately lipophilic ethyl chains, which interact favorably with the alcohol molecules.

Solubility in Polar Aprotic Solvents

The solubility behavior in polar aprotic solvents reveals the importance of specific solvation mechanisms. Tetraethylammonium chloride shows very high solubility in acetone, where it readily dissolves to form stable solutions [9] [6]. The high solubility in acetone is attributed to the favorable interaction between the polar quaternary ammonium center and the carbonyl group of acetone, along with the ability of acetone to solvate the chloride anion.

In acetonitrile, tetraethylammonium salts demonstrate moderate to high solubility, with tetraethylammonium perchlorate showing a solubility of 33.3 g/100g at 25°C [2]. This solubility pattern reflects the effective solvation of the ionic components by the polar nitrile group and the compatible size of acetonitrile molecules with the tetraethylammonium structure.

Dimethylformamide represents another important polar aprotic solvent where tetraethylammonium compounds show significant solubility. Tetraethylammonium perchlorate exhibits a solubility of 24.4 g/100g at 25°C in dimethylformamide [2], demonstrating the ability of this amide solvent to effectively solvate the ionic components through dipole-ion interactions.

Solubility in Non-Polar and Moderately Polar Solvents

The solubility behavior in non-polar solvents reveals the limitations imposed by the ionic nature of tetraethylammonium compounds. In chloroform, which represents a moderately polar solvent, tetraethylammonium chloride shows limited but measurable solubility of 8.2 g/100g at 20°C [6]. This moderate solubility in chloroform reflects the ability of the organic solvent to partially solvate the tetraethylammonium cation through van der Waals interactions with the ethyl groups, while the chloride anion remains poorly solvated.

Tetraethylammonium bromide demonstrates freely soluble behavior in chloroform [10], indicating better solubility than the chloride salt. This enhanced solubility reflects the larger, more polarizable bromide anion, which can be better accommodated in the chloroform environment compared to the smaller, harder chloride anion.

In purely non-polar solvents such as benzene, tetraethylammonium compounds show very limited solubility. Tetraethylammonium chloride is essentially insoluble in benzene [7], while tetraethylammonium bromide shows only slight solubility [11]. This poor solubility in non-polar solvents reflects the fundamental incompatibility between the ionic nature of the tetraethylammonium salts and the non-polar solvent environment, which cannot provide adequate solvation for the charged species.

Thermodynamic Aspects of Solvation

The solvation thermodynamics of tetraethylammonium compounds involve complex interactions between the cation, anion, and solvent molecules. The hydrophobic hydration around the ethyl groups competes with the electrostatic solvation of the nitrogen center, creating a delicate balance that determines overall solubility behavior [12].

Pressure-dependent studies have revealed that the solvation structure of tetraethylammonium changes significantly with concentration and external conditions [12]. At high dilution (R = 19, where R = moles of water/moles of salt), water molecules around tetraethylammonium ions primarily form hydrophobic hydration structures. At higher concentrations (R = 4), the hydration structure changes to a different type where medium hydrogen-bond components become dominant [12].

Solvent Effects on Phase Transfer Properties

The amphiphilic nature of tetraethylammonium compounds enables their use as phase transfer catalysts, facilitating the transfer of ionic species between aqueous and organic phases. While the four ethyl groups are generally considered too small for highly efficient phase transfer compared to larger tetraalkylammonium compounds, tetraethylammonium salts have demonstrated effectiveness in specific applications [13].

The phase transfer efficiency depends critically on the solvent system and the specific anion involved. The balance between hydrophilic and lipophilic character determines the distribution coefficient between phases and the overall catalytic effectiveness in biphasic reaction systems.

| Solvent System | Solvent Type | TEAC Solubility | TEAB Solubility | Solvation Mechanism |

|---|---|---|---|---|

| Water | Polar protic | 141 g/100g (20°C) | 2795 g/L (25°C) | Hydrogen bonding + electrostatic |

| Ethanol | Polar protic | Very soluble | Freely soluble | Hydrogen bonding + van der Waals |

| Acetone | Polar aprotic | Very soluble | Freely soluble | Dipole-ion interactions |

| Chloroform | Moderately polar | 8.2 g/100g (20°C) | Freely soluble | Van der Waals + weak dipole |

| Benzene | Non-polar | Insoluble | Slightly soluble | Limited van der Waals only |

Thermal Stability and Decomposition Pathways

Tetraethylammonium compounds exhibit complex thermal behavior characterized by distinct decomposition pathways that depend on the specific anion, atmospheric conditions, and heating rate. The thermal stability analysis reveals multiple decomposition mechanisms, including Hofmann elimination, oxidative degradation, and specific anion-related decomposition processes.

Primary Decomposition Mechanisms

The thermal decomposition of tetraethylammonium compounds primarily proceeds through Hofmann elimination reactions, which represent the most characteristic degradation pathway for quaternary ammonium compounds. In tetraethylammonium chloride, the decomposition follows the general mechanism [14]:

The Hofmann elimination process involves the abstraction of a β-hydrogen from one of the ethyl groups, leading to the formation of triethylamine, ethylene, and hydrogen chloride. This elimination reaction typically occurs at temperatures above 200°C under atmospheric conditions and represents the rate-determining step in the overall thermal degradation process [14].

The activation energy for the Hofmann elimination in tetraethylammonium compounds has been determined through isothermal thermogravimetric analysis. For related tetramethylammonium compounds, the activation energy ranges from 83.6 to 88.0 kcal/mol, suggesting similar values for tetraethylammonium compounds [15]. This high activation energy reflects the strength of the carbon-nitrogen bonds and the energy required to initiate the elimination process.

Temperature-Dependent Degradation Profiles

Tetraethylammonium chloride demonstrates moderate thermal stability with a melting point ranging from 37.5°C to 39°C [6] [9]. The compound remains stable up to approximately 200°C, above which significant decomposition begins to occur [16]. The decomposition process is gradual and continues over a broad temperature range, reflecting the complex nature of the degradation mechanisms involved.

Tetraethylammonium bromide exhibits different thermal behavior compared to the chloride salt, with decomposition occurring at temperatures around 285-290°C [17]. The higher decomposition temperature of the bromide salt reflects the different chemical environment created by the larger, more polarizable bromide anion, which may stabilize the tetraethylammonium cation through altered intermolecular interactions.

Tetraethylammonium perchlorate shows significantly different thermal properties due to the oxidizing nature of the perchlorate anion. The compound undergoes a crystallographic transformation at 98°C with a calculated heat of phase transformation of 2.5 kcal/mol [18]. Subsequently, the compound explodes at 298°C, demonstrating the hazardous nature of tetraethylammonium perchlorate under thermal stress [18].

Atmospheric Effects on Decomposition

The decomposition behavior of tetraethylammonium compounds is strongly influenced by the atmospheric conditions during heating. Under air atmosphere, oxidative processes compete with elimination reactions, leading to more complex decomposition pathways and often resulting in exothermic overall processes [19].

In inert atmospheres (nitrogen or argon), the decomposition primarily follows the Hofmann elimination pathway without significant oxidative contributions. This leads to cleaner decomposition products and more predictable thermal behavior. The use of inert atmospheres is particularly important for analytical applications where precise determination of decomposition temperatures and mechanisms is required.

Under reduced pressure conditions, some tetraethylammonium compounds exhibit sublimation behavior competing with decomposition. This dual process creates complex thermal analysis profiles where endothermic sublimation overlaps with potentially exothermic decomposition reactions [15].

Decomposition Product Analysis

Mass spectrometric analysis of thermal decomposition products reveals the formation of characteristic fragmentation patterns that confirm the proposed decomposition mechanisms. The major decomposition products include triethylamine (molecular ion peak at m/z = 101), ethylene (m/z = 28), and various fragment ions corresponding to partial elimination products [15].

The formation of triethylamine as a primary decomposition product has been confirmed through gas chromatography-mass spectrometry analysis of the thermal degradation products. The detection of this amine provides direct evidence for the Hofmann elimination mechanism and allows for quantitative assessment of the decomposition process through isothermal mass spectrometric monitoring [15].

Secondary decomposition products include smaller amine fragments and hydrocarbon products resulting from further degradation of the primary elimination products. The relative abundance of these secondary products depends on the temperature, heating rate, and atmospheric conditions during the thermal treatment.

Kinetic Analysis of Thermal Decomposition

Kinetic analysis using multiple analytical approaches has provided detailed information about the thermal decomposition mechanisms. The Jacobs-Kureishy method, which plots the logarithm of time for fractional decomposition versus reciprocal absolute temperature, has been applied to determine activation energies for the decomposition process [15].

Isothermal thermogravimetric analysis provides complementary kinetic information through continuous monitoring of mass loss as a function of time at constant temperature. The combination of thermogravimetric and mass spectrometric data allows for detailed mechanistic analysis and provides insight into the rate-determining steps of the decomposition process [15].

The Avrami-Erofeev equation and Prout-Tompkins equation have been applied to analyze the kinetic data, revealing different rate constants at various temperatures and providing information about the reaction mechanisms involved in the thermal degradation [15].

Practical Implications for Thermal Stability

The thermal stability data have important implications for the practical use and storage of tetraethylammonium compounds. The relatively low decomposition temperatures compared to some inorganic salts require careful attention to storage conditions and processing temperatures in synthetic applications.

For applications involving elevated temperatures, such as high-temperature electrochemistry or thermal extraction processes, the thermal stability limitations must be considered in experimental design. The formation of potentially toxic decomposition products, including triethylamine and hydrogen halides, requires appropriate safety precautions and ventilation systems.

| Compound | Decomposition Temperature (°C) | Primary Mechanism | Atmosphere Effect | Key Products |

|---|---|---|---|---|

| Tetraethylammonium chloride | >200 | Hofmann elimination | Oxidation in air | Triethylamine, ethylene, HCl |

| Tetraethylammonium bromide | 285-290 | Hofmann elimination | Oxidation in air | Triethylamine, ethylene, HBr |

| Tetraethylammonium perchlorate | 298 (explosive) | Explosive decomposition | Highly exothermic | Multiple oxidation products |

| Tetraethylammonium borohydride | 225 | Hydride elimination | Requires inert atmosphere | Hydrogen gas, borane species |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Raman)

Tetraethylammonium compounds provide rich spectroscopic signatures that enable detailed structural characterization and conformational analysis. The spectroscopic properties reflect the dynamic nature of the tetraethylammonium cation, its interactions with various anions, and the influence of environmental factors such as temperature, pressure, and solvent effects.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic splitting patterns and chemical shifts that provide detailed information about the molecular environment and conformational states of tetraethylammonium compounds. In tetraethylammonium tetrafluoroborate, the ¹H NMR spectrum in DMSO-d₆ shows distinct resonances corresponding to the methyl and methylene groups of the ethyl substituents [20].

The temperature-dependent ¹H NMR behavior of tetraethylammonium compounds demonstrates significant conformational dynamics. In tetraethylammonium zinc bromide complexes, the ¹H NMR spectrum shows only one resonance line below 320 K at δ = 1.35 ppm, but splits into two peaks at δ = 1.35 and 3.60 ppm above this temperature [21]. This temperature-dependent splitting reflects the inequivalent ethyl environments arising from conformational changes and phase transitions.

The spin-lattice relaxation times (T₁ρ) in the rotating frame provide additional insight into the molecular dynamics of tetraethylammonium compounds. The T₁ρ values show significant temperature dependence, reaching a minimum of 0.87 ms at 320 K, indicating maximum molecular mobility at this temperature [21]. This relaxation behavior correlates with the conformational transitions and provides quantitative information about the activation barriers for molecular reorientation.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon environments in tetraethylammonium compounds. The ¹³C CP/MAS NMR spectra show two distinct signals at δ = 8.12 ppm and δ = 54.56 ppm, corresponding to the carbon atoms in the two inequivalent ethyl groups [21]. These chemical shift differences reflect the different electronic environments experienced by the carbon atoms in the various conformational states.

The temperature dependence of ¹³C NMR reveals conformational interconversion processes. Below the phase transition temperature, each chemical shift line splits into multiple components, indicating the formation of magnetically inequivalent environments associated with ferroelastic domain formation [21]. This splitting provides direct evidence for the solid-state phase transitions and their impact on the local molecular environment.

¹⁴N Nuclear Magnetic Resonance studies using static NMR techniques reveal the quadrupolar interactions and electric field gradient environments around the nitrogen nucleus. The ¹⁴N NMR spectra show splitting near phase transition temperatures, indicating changes in the quadrupole coupling constants associated with structural reorganization [21]. The detection of two different nitrogen environments (N(1) and N(2)) reflects the presence of crystallographically inequivalent tetraethylammonium ions in the unit cell.

Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes of tetraethylammonium compounds and their intermolecular interactions. The infrared spectra of tetraethylammonium hexafluorosilicate show characteristic absorption bands that can be assigned to specific molecular vibrations [22].

The high-frequency region (2800-3000 cm⁻¹) contains the carbon-hydrogen stretching vibrations of the ethyl groups. These C-H stretching modes show characteristic splitting patterns that reflect the conformational states and intermolecular interactions of the tetraethylammonium cation [22]. The intensity and position of these bands provide information about the hydrogen bonding environment and the degree of molecular association.

The mid-frequency region (1100-1500 cm⁻¹) contains the carbon-carbon stretching vibrations and various deformation modes of the ethyl groups. The asymmetric and symmetric deformation modes of the CH₃ and CH₂ groups appear in this region, with specific frequencies at 1083, 1060, and 1029 cm⁻¹ [22]. These vibrational modes are sensitive to conformational changes and provide insight into the molecular geometry.

The low-frequency region (below 1100 cm⁻¹) contains the carbon-nitrogen stretching vibrations and various skeletal deformation modes. The C-N stretching vibrations typically appear around 1000 cm⁻¹ and are sensitive to the electronic environment around the nitrogen center [22]. The rocking and torsional modes of the ethyl groups also contribute to this spectral region.

Far-infrared spectroscopy (190-460 cm⁻¹) provides information about the metal-halogen stretching vibrations in tetraethylammonium metal halide complexes. These low-frequency vibrations are particularly important for characterizing the anionic coordination environments and the strength of metal-ligand interactions [23].

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information with different selection rules compared to infrared spectroscopy. The Raman spectra of tetraethylammonium compounds are particularly valuable for studying conformational equilibria and low-frequency vibrational modes.

The conformational analysis using Raman spectroscopy has revealed detailed information about the conformational equilibrium of tetraethylammonium ions in solution. Pressure-dependent Raman studies show that the relative populations of different conformers (tg·tg vs. tt·tt) change with external pressure and concentration [12]. This conformational sensitivity makes Raman spectroscopy a powerful tool for studying the solution-state behavior of tetraethylammonium compounds.

The low-frequency Raman region (100-400 cm⁻¹) provides unique information about intermolecular interactions and lattice vibrations. In tetraethylammonium polybromide compounds, characteristic Raman spectra in this region allow for the identification and structural characterization of discrete polybromide anions [24] [25]. The experimental Raman frequencies show good agreement with ab initio calculations, enabling confident structural assignments.

Resonance Raman spectroscopy has been applied to tetraethylammonium complexes with chromophoric anions, providing enhanced sensitivity to specific vibrational modes. The resonance enhancement allows for the selective observation of vibrations associated with particular electronic transitions and provides insight into the electronic structure of the complexes [26].

Environmental Effects on Spectroscopic Properties

The spectroscopic properties of tetraethylammonium compounds show significant sensitivity to environmental conditions. Temperature effects are particularly pronounced, with many compounds showing phase transitions that are clearly observable in NMR and vibrational spectroscopy [21].

Pressure effects on the spectroscopic properties reveal information about the intermolecular interactions and conformational flexibility. High-pressure Raman studies have shown that the conformational equilibrium of tetraethylammonium ions is pressure-dependent, with implications for understanding the solvation and hydration behavior [12].

Solvent effects significantly influence the spectroscopic properties, particularly in solution-state studies. The chemical shifts in NMR spectroscopy and the vibrational frequencies in infrared and Raman spectroscopy show systematic changes that reflect the specific solvation interactions and the local dielectric environment.

| Spectroscopic Technique | Key Observables | Temperature Effects | Structural Information |

|---|---|---|---|

| ¹H NMR | Chemical shifts: δ 1.35, 3.60 ppm | Conformational splitting above 320 K | Ethyl group environments |

| ¹³C NMR | Chemical shifts: δ 8.12, 54.56 ppm | Phase transition splitting | Carbon environments |

| ¹⁴N NMR | Quadrupolar splitting | Domain structure changes | Nitrogen environments |

| Infrared | C-H stretch: 2800-3000 cm⁻¹ | Minimal temperature dependence | Molecular vibrations |

| Raman | Low frequency: 100-400 cm⁻¹ | Conformational equilibrium shifts | Intermolecular interactions |

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

68-05-3 (iodide)

71-91-0 (bromide)

77-98-5 (hydroxide)

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Flammable;Corrosive;Irritant

Other CAS

1185-59-7

17083-85-1

Absorption Distribution and Excretion

Wikipedia

Dates

The Amyloid Precursor Protein C99 Fragment Modulates Voltage-Gated Potassium Channels

Rían W Manville, Geoffrey W AbbottPMID: 34318654 DOI: 10.33594/000000397

Abstract

The Amyloid Precursor Protein (APP) is involved in the regulation of multiple cellular functions via protein-protein interactions and has been most studied with respect to Alzheimer's disease (AD). Abnormal processing of the single transmembrane-spanning C99 fragment of APP contributes to the formation of amyloid plaques, which are causally related to AD. Pathological C99 accumulation is thought to associate with early cognitive defects in AD. Here, unexpectedly, sequence analysis revealed that C99 exhibits 24% sequence identity with the KCNE1 voltage-gated potassium (Kv) channel β subunit, comparable to the identity between KCNE1 and KCNE2-5 (21-30%). This suggested the possibility of C99 regulating Kv channels.We quantified the effects of C99 on Kv channel function, using electrophysiological analysis of subunits expressed in Xenopus laevis oocytes, biochemical and immunofluorescence techniques.

C99 isoform-selectively inhibited (by 30-80%) activity of a range of Kv channels. Among the KCNQ (Kv7) family, C99 isoform-selectively inhibited, shifted the voltage dependence and/or slowed activation of KCNQ2, KCNQ3, KCNQ2/3 and KCNQ5, with no effects on KCNQ1, KCNQ1-KCNE1 or KCNQ4. C99/APP co-localized with KCNQ2 and KCNQ3 in adult rat sciatic nerve nodes of Ranvier. Both C99 and full-length APP co-immunoprecipitated with KCNQ2 in vitro, yet unlike C99, APP only weakly affected KCNQ2/3 activity. Finally, C99 altered the effects on KCNQ2/3 function of inhibitors tetraethylammounium and XE991, but not openers retigabine and ICA27243.

Our findings raise the possibility of C99 accumulation early in AD altering cellular excitability by modulating Kv channel activity.

The beneficial effect of clove essential oil and its major component, eugenol, on erectile function in diabetic rats

Didem Yilmaz-Oral, Alev Onder, Serap Gur, Ángel A Carbonell-Barrachina, Ecem Kaya-Sezginer, Cetin Volkan Oztekin, Murat ZorPMID: 32352181 DOI: 10.1111/and.13606

Abstract

Diabetic men are at a higher risk of erectile dysfunction (ED). A tropical plant, clove (Syn. Eugenia caryophyllata, Caryophyllus aromaticus L., Syzygium aromaticum (L.) Merr. & L.M. Perry) from the Myrtaceae family has displayed aphrodisiac activity. The present research aimed to investigate the impacts of clove essential oil (CEO) and the ingredient of CEO, eugenol (E) on ED in diabetic rats. We divided Sprague-Dawley rats into control and diabetic groups. Erectile function was evaluated before and after CEO and E intracavernosal injection. CEO- and E-induced relaxation responses were investigated in isolated corpus cavernosum (CC) using various inhibitors. The intracavernous administration of CEO and E restored erectile responses in diabetic rats. CEO and E induced remarkable relaxation in all groups. CEO- and E-induced relaxation responses were partially inhibited after pre-contraction with KCl. Tetraethylammonium and glibenclamide inhibited the relaxation response to CEO. Glibenclamide inhibited maximum relaxation to E. The inhibitors of nitric oxide synthase (NOS), soluble guanylyl cyclase and nifedipine did not change CEO- and E-induced relaxation responses. The current results suggest that CEO and the major compound of the essential oil, E improved diabetes-induced ED in rats, and CEO caused CC relaxation via Kchannels independently NO signalling pathway.

4,4'-Diisothiocyanatostilbene-2,2'-disulfonate modulates voltage-gated K

Kiran George, Nisha Susan Thomas, Raman MalathiPMID: 32193973 DOI: 10.1080/15376516.2020.1745343

Abstract

The stilbene derivative, 4,4'-diisothiocyanatostilbene-2,2'-disulphonic acid (DIDS), an anion channel blocker is used in the present study to evaluate its modulatory effect on voltage-gated Kcurrent (I

) in human prostate cancer cell lines (LNCaP and PC-3). Voltage-gated K

(K

) channels in the plasma membrane are critically involved in the proliferation of tumor cells. Therefore, K

channels are considered as a novel potential target for cancer treatment. The results of the present study show that the external perfusion of DIDS activates I

in a concentration-dependent manner, although the known K

channel blocker TEA failed to block the DIDS activated I

in PC-3 cells. Whereas, in LNCaP cells, the higher concentration of DIDS blocked I

, though this effect was not completely recovered after washout. The difference in function of DIDS might be due to the expression of different Kv channel isoforms in LNCaP and PC-3 cells. Further, the anticancer studies show that treatment of DIDS significantly induced G2/M phase cell cycle arrest and induced moderate and low level of cell death in LNCaP and PC-3 cells respectively. This finding reveals that DIDS modulates I

and exerts cell cycle arrest and cell death in LNCaP and PC-3 cells.

T-type Ca

Erkan Aksoz, Yildirim Sara, Rustu OnurPMID: 32215948 DOI: 10.1002/syn.22155

Abstract

Epileptogenesis is a dynamical process that involves synaptic plasticity changes such as synaptic reorganization of excitatory and inhibitory systems and axonal sprouting in the hippocampus, which is one of the most studied epileptogenic regions in the brain. However, the early events that trigger these changes are not understood well. We investigated short-term and long-term synaptic plasticity parameters and T-type Cachannel activity changes in the early phase of a rat kindling model. Chronic pentylenetetrazole (PTZ) application was used in order to induce the kindling process in rats. The recordings were obtained from hippocampal slices in the CA1 region at 25th day of PTZ application. Tetraethylammonium was used in order to induce long-term potentiation and T-type Ca

channel activity was assessed in the presence of mibefradil. We found that tetraethylammonium-induced long-term potentiation was not prevented by mibefradil in the kindling group in contrast to control group. We also found an increase in paired-pulse ratios in the PTZ-applied group. Our findings indicate an increase in the "T-type Ca

channel component of LTP" in the kindling group, which may be an early mechanism in epileptogenesis.

Vasodilatory Effect of

Youngin Kwon, Chae Eun Haam, Seonhee Byeon, Soo Jung Choi, Dong-Hoon Shin, Soo-Kyoung Choi, Young-Ho LeePMID: 32664327 DOI: 10.3390/molecules25143160

Abstract

is a well-known medicinal mushroom that is widely used in Asian countries. In several experimental models,extracts were reported to have various biological effects, including anti-inflammatory, anti-cancer, hepatoprotective, anti-diabetic, neuroprotective, and anti-angiogenic activity. In the present study, several bioactive compounds, including palmitic acid ethyl ester and linoleic acid, were identified in

. The intermediate-conductance calcium-activated potassium channel (IK

) plays an important role in the regulation of the vascular smooth muscle cells' (VSMCs) contraction and relaxation. The activation of the IK

channel causes the hyperpolarization and relaxation of VSMCs. To examine whether

extract causes vasodilation in the mesenteric arteries of rats, we measured the isometric tension using a wire myograph. After the arteries were pre-contracted with U46619 (a thromboxane analogue, 1 µM),

extract was administered. The

extract induced vasodilation in a dose-dependent manner, which was independent of the endothelium. To further investigate the mechanism, we used the non-selective K

channel blocker tetraethylammonium (TEA). TEA significantly abolished

extract-induced vasodilation. Thus, we tested three different types of K

channel blockers: iberiotoxin (BK

channel blocker), apamin (SK

channel blocker), and charybdotoxin (IK

channel blocker). Charybdotoxin significantly inhibited

extract-induced relaxation, while there was no effect from apamin and iberiotoxin. Membrane potential was measured using the voltage-sensitive dye bis-(1,3-dibutylbarbituric acid)-trimethine oxonol (DiBAC

(3)) in the primary isolated vascular smooth muscle cells (VSMCs). We found that the

extract induced hyperpolarization of VSMCs, which is associated with a reduced phosphorylation level of 20 KDa myosin light chain (MLC

).

Contribution of KCNQ and TREK Channels to the Resting Membrane Potential in Sympathetic Neurons at Physiological Temperature

Paula Rivas-Ramírez, Antonio Reboreda, Lola Rueda-Ruzafa, Salvador Herrera-Pérez, Jose Antonio LamasPMID: 32806753 DOI: 10.3390/ijms21165796

Abstract

The ionic mechanisms controlling the resting membrane potential (RMP) in superior cervical ganglion (SCG) neurons have been widely studied and the M-current (I, KCNQ) is one of the key players. Recently, with the discovery of the presence of functional TREK-2 (TWIK-related K

channel 2) channels in SCG neurons, another potential main contributor for setting the value of the resting membrane potential has appeared. In the present work, we quantified the contribution of TREK-2 channels to the resting membrane potential at physiological temperature and studied its role in excitability using patch-clamp techniques. In the process we have discovered that TREK-2 channels are sensitive to the classic M-current blockers linopirdine and XE991 (IC

= 0.310 ± 0.06 µM and 0.044 ± 0.013 µM, respectively). An increase from room temperature (23 °C) to physiological temperature (37 °C) enhanced both I

and TREK-2 currents. Likewise, inhibition of I

by tetraethylammonium (TEA) and TREK-2 current by XE991 depolarized the RMP at room and physiological temperatures. Temperature rise also enhanced adaptation in SCG neurons which was reduced due to TREK-2 and I

inhibition by XE991 application. In summary, TREK-2 and M currents contribute to the resting membrane potential and excitability at room and physiological temperature in the primary culture of mouse SCG neurons.

TRPM8 Channel Activation Reduces the Spontaneous Contractions in Human Distal Colon

Antonella Amato, Simona Terzo, Laura Lentini, Pierenrico Marchesa, Flavia MulèPMID: 32751347 DOI: 10.3390/ijms21155403

Abstract

The transient receptor potential-melastatin 8 (TRPM8) is a non-selective Ca-permeable channel, activated by cold, membrane depolarization, and different cooling compounds. TRPM8 expression has been found in gut mucosal, submucosal, and muscular nerve endings. Although TRPM8 plays a role in pathological conditions, being involved in visceral pain and inflammation, the physiological functions in the digestive system remain unclear as yet. The aims of the present study were: (i) to verify the TRPM8 expression in human distal colon; (ii) to examine the effects of TRPM8 activation on colonic contractility; (iii) to characterize the mechanism of action. Reverse transcriptase-polymerase chain reaction (RT-PCR) and western blotting were used to analyze TRPM8 expression. The responses of human colon circular strips to different TRPM8 agonists [1-[Dialkyl-phosphinoyl]-alkane (DAPA) 2-5, 1-[Diisopropyl-phosphinoyl]-alkane (DIPA) 1-7, DIPA 1-8, DIPA 1-9, DIPA 1-10, and DIPA 1-12) were recorded using a vertical organ bath. The biomolecular analysis revealed gene and protein expression of TRPM8 in both mucosal and smooth muscle layers. All the agonists tested, except-DIPA 1-12, produced a concentration-dependent decrease in spontaneous contraction amplitude. The effect was significantly antagonized by 5-benzyloxytryptamine, a TRPM8 antagonist. The DIPA 1-8 agonist resulted in the most efficacious and potent activation among the tested molecules. The DIPA 1-8 effects were not affected by tetrodotoxin, a neural blocker, but they were significantly reduced by tetraethylammonium chloride, a non-selective blocker of K

channels. Moreover, iberiotoxin, a blocker of the large-conductance Ca

-dependent K

-channels, but not apamin, a blocker of small-conductance Ca

-dependent K

channels, significantly reduced the inhibitory DIPA 1-8 actions. The results of the present study demonstrated that TRPM8 receptors are also expressed in human distal colon in healthy conditions and that ligand-dependent TRPM8 activation is able to reduce the colonic spontaneous motility, probably by the opening of the large-conductance Ca

-dependent K

-channels.

Incomplete vesicular docking limits synaptic strength under high release probability conditions

Gerardo Malagon, Takafumi Miki, Van Tran, Laura C Gomez, Alain MartyPMID: 32228859 DOI: 10.7554/eLife.52137

Abstract

Central mammalian synapses release synaptic vesicles in dedicated structures called docking/release sites. It has been assumed that when voltage-dependent calcium entry is sufficiently large, synaptic output attains a maximum value of one synaptic vesicle per action potential and per site. Here we use deconvolution to count synaptic vesicle output at single sites (mean site number per synapse: 3.6). When increasing calcium entry with tetraethylammonium in 1.5 mM external calcium concentration, we find that synaptic output saturates at 0.22 vesicle per site, not at 1 vesicle per site. Fitting the results with current models of calcium-dependent exocytosis indicates that the 0.22 vesicle limit reflects the probability of docking sites to be occupied by synaptic vesicles at rest, as only docked vesicles can be released. With 3 mM external calcium, the maximum output per site increases to 0.47, indicating an increase in docking site occupancy as a function of external calcium concentration.Endothelium-Independent Vasodilatory Effects of Isodillapiolglycol Isolated from

Tengshuo Luo, Zewei Chen, Fengyun Wang, Shanshan Yin, Pan Liu, Jun Zhang, Zhonghua YangPMID: 32079290 DOI: 10.3390/molecules25040885

Abstract

is a plant with a native range in China used in herbal medicine for treating angina pectoris. In this study, we investigated the vasodilatory effects of isodillapiolglycol (IDG), which is one of the main ingredients isolated fromethyl acetate extract, in Sprague-Dawley rat aortic rings, and measured intracellular Ca

([Ca

]

) using a molecular fluo-3/AM probe. The results show that IDG dose-dependently relaxed endothelium-intact or -denuded aortic rings pre-contracted with noradrenaline (NE) or potassium chloride (KCl), and inhibited CaCl

-induced contraction in high K

depolarized aortic rings. Tetraethyl ammonium chloride (a Ca

-activated K

channel blocker) or verapamil (an L-type Ca

channel blocker) significantly reduced the relaxation of IDG in aortic rings pre-contracted with NE. In vascular smooth muscle cells, IDG inhibited the increase in [Ca

]

stimulated by KCl in Krebs solution; likewise, IDG also attenuated the increase in [Ca

]

induced by NE or subsequent supplementation of CaCl

. These findings demonstrate that IDG relaxes aortic rings in an endothelium-independent manner by reducing [Ca

]

, likely through inhibition of the receptor-gated Ca

channel and the voltage-dependent Ca

channel, and through opening of the Ca

-activated K

channel.